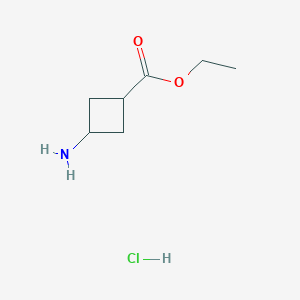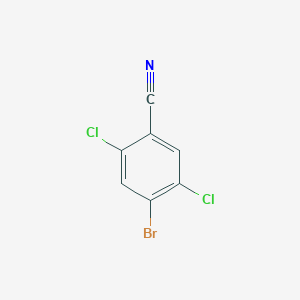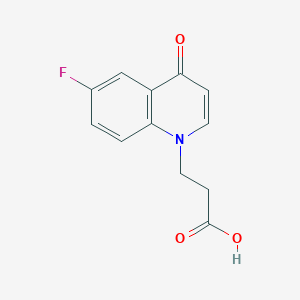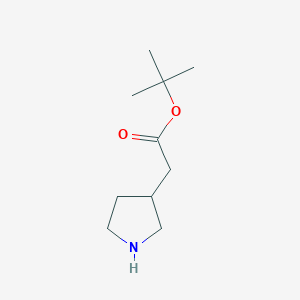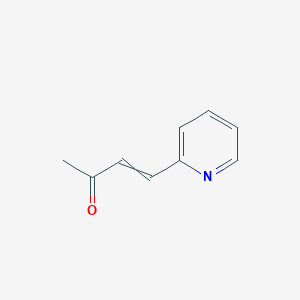
3-Buten-2-one, 4-(2-pyridinyl)-
Übersicht
Beschreibung
“3-Buten-2-one, 4-(2-pyridinyl)-” is a chemical compound with the molecular formula C9H9NO . It is a structure that includes a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of compounds similar to “3-Buten-2-one, 4-(2-pyridinyl)-” has been reported in the literature. For instance, the synthesis of milrinone, a cardiotonic agent used in the therapy of heart failure, involves the condensation of cyanoacetamide with 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one . Another example is the synthesis of substituted pyridines via the remodeling of (aza)indole/benzofuran skeletons .Molecular Structure Analysis
The molecular structure of “3-Buten-2-one, 4-(2-pyridinyl)-” consists of a pyridine ring attached to a 3-buten-2-one moiety . The pyridine ring is a six-membered heterocyclic ring with one nitrogen atom, while the 3-buten-2-one moiety is a four-carbon chain with a ketone functional group .Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanisms
- 3-Buten-2-one, 4-(2-pyridinyl)- has been studied in reactions with bromine chloride and iodine monochloride, highlighting its role in synthesis mechanisms. The study conducted by Heasley et al. (2002) describes these reactions in detail, particularly focusing on the formation of (Z)-AM regioisomers and the influence of various solvents on the reaction outcomes (Heasley et al., 2002).
Microwave-Assisted Reaction Without Solvent
- Research by Chao (2006) demonstrates the synthesis of 4-(3-pyridyl)-3-buten-2-one using a microwave-assisted reaction without solvent. This method achieved a high yield in a very short time, indicating the efficiency of this approach (Chao, 2006).
Enantioselective Catalysis
- The compound has been involved in studies of enantioselective catalysis, as explored by Nagel and Nedden (1998). Their research provides insights into regio- and enantioselectivity in nickel-catalyzed cross-coupling reactions (Nagel & Nedden, 1998).
Sensory Applications in Nanotechnology
- Li et al. (2019) have investigated the use of a lanthanide ternary complex system involving 3-Buten-2-one, 4-(2-pyridinyl)-, in creating novel optical sensing structures. This application in nanofibers illustrates the potential of the compound in sensor technology (Li et al., 2019).
Synthesis of Heterocyclic Compounds
- A study by Mahata et al. (2003) highlights the role of a similar compound, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, in the efficient regiospecific synthesis of various heterocycles, indicating the significance of such compounds in synthetic chemistry (Mahata et al., 2003).
Fluorescent pH Sensor
- Yang et al. (2013) researched a heteroatom-containing organic fluorophore related to 3-Buten-2-one, 4-(2-pyridinyl)-, demonstrating its application as a fluorescent pH sensor. This sensor is capable of detecting acidic and basic organic vapors, expanding its utility in chemical sensing (Yang et al., 2013).
Zukünftige Richtungen
The future directions for research on “3-Buten-2-one, 4-(2-pyridinyl)-” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of pyridine derivatives in various fields, including medicine and materials science , there is potential for ongoing research and development involving this compound.
Eigenschaften
IUPAC Name |
4-pyridin-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUISYXGZHYDPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Buten-2-one, 4-(2-pyridinyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



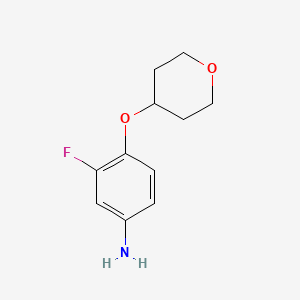
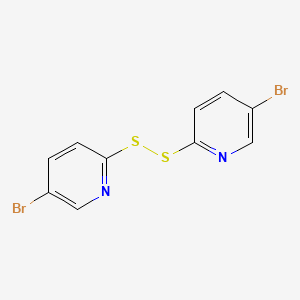
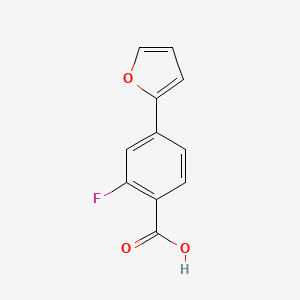
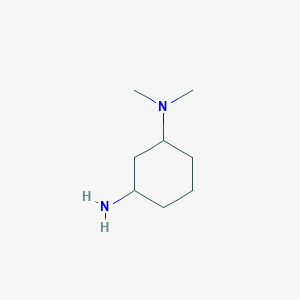
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
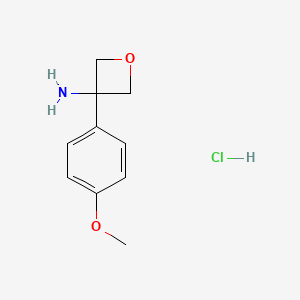
![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
